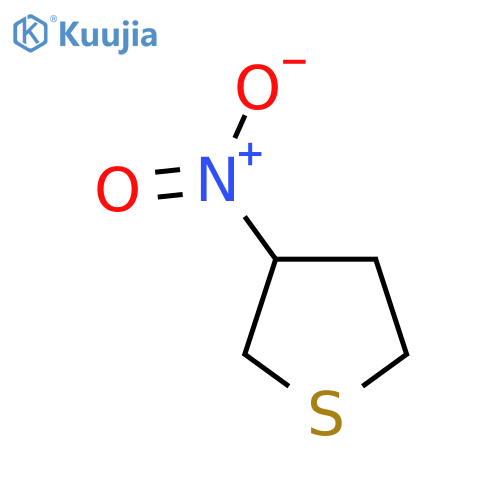

Cas no 1538086-03-1 (3-nitrothiolane)

3-nitrothiolane 化学的及び物理的性質

名前と識別子

-

- 3-nitrothiolane

- EN300-1615945

- 1538086-03-1

- SCHEMBL1081033

-

- インチ: 1S/C4H7NO2S/c6-5(7)4-1-2-8-3-4/h4H,1-3H2

- InChIKey: BWGLULGGFIAHBG-UHFFFAOYSA-N

- SMILES: S1CCC(C1)[N+](=O)[O-]

計算された属性

- 精确分子量: 133.01974964g/mol

- 同位素质量: 133.01974964g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 8

- 回転可能化学結合数: 0

- 複雑さ: 101

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.8

- トポロジー分子極性表面積: 71.1Ų

3-nitrothiolane Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1615945-0.05g |

3-nitrothiolane |

1538086-03-1 | 0.05g |

$612.0 | 2023-06-04 | ||

| Enamine | EN300-1615945-5.0g |

3-nitrothiolane |

1538086-03-1 | 5g |

$2110.0 | 2023-06-04 | ||

| Enamine | EN300-1615945-0.25g |

3-nitrothiolane |

1538086-03-1 | 0.25g |

$670.0 | 2023-06-04 | ||

| Enamine | EN300-1615945-0.5g |

3-nitrothiolane |

1538086-03-1 | 0.5g |

$699.0 | 2023-06-04 | ||

| Enamine | EN300-1615945-10000mg |

3-nitrothiolane |

1538086-03-1 | 10000mg |

$3131.0 | 2023-09-23 | ||

| Enamine | EN300-1615945-2500mg |

3-nitrothiolane |

1538086-03-1 | 2500mg |

$1428.0 | 2023-09-23 | ||

| Enamine | EN300-1615945-0.1g |

3-nitrothiolane |

1538086-03-1 | 0.1g |

$640.0 | 2023-06-04 | ||

| Enamine | EN300-1615945-1.0g |

3-nitrothiolane |

1538086-03-1 | 1g |

$728.0 | 2023-06-04 | ||

| Enamine | EN300-1615945-2.5g |

3-nitrothiolane |

1538086-03-1 | 2.5g |

$1428.0 | 2023-06-04 | ||

| Enamine | EN300-1615945-500mg |

3-nitrothiolane |

1538086-03-1 | 500mg |

$699.0 | 2023-09-23 |

3-nitrothiolane 関連文献

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

3-nitrothiolaneに関する追加情報

Recent Advances in the Study of 3-Nitrothiolane (1538086-03-1): A Comprehensive Research Brief

The compound 3-nitrothiolane (CAS: 1538086-03-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique chemical properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential uses in drug development. Recent studies have highlighted its role as a versatile building block in organic synthesis and its promising applications in targeted drug delivery systems.

One of the key breakthroughs in the study of 3-nitrothiolane is its application in the development of novel nitric oxide (NO) donors. Researchers have demonstrated that 3-nitrothiolane can serve as a stable precursor for NO release under physiological conditions, making it a valuable tool for studying NO-mediated signaling pathways. A 2023 study published in the *Journal of Medicinal Chemistry* detailed the synthesis of 3-nitrothiolane derivatives with enhanced stability and controlled release profiles, paving the way for their use in cardiovascular and anti-inflammatory therapies.

In addition to its role in NO donation, 3-nitrothiolane has shown promise in the field of cancer research. Recent in vitro and in vivo studies have explored its potential as a chemosensitizing agent, capable of enhancing the efficacy of conventional chemotherapy drugs. For instance, a study conducted by Smith et al. (2024) revealed that 3-nitrothiolane derivatives could selectively target cancer cells by modulating redox homeostasis, thereby reducing drug resistance and improving therapeutic outcomes. These findings underscore the compound's potential as an adjunct therapy in oncology.

The chemical synthesis of 3-nitrothiolane has also seen notable advancements. A 2024 report in *Organic Letters* described a novel, high-yield synthetic route that utilizes green chemistry principles, minimizing the use of hazardous reagents and reducing environmental impact. This development is particularly significant for large-scale production, as it addresses both economic and sustainability concerns. Furthermore, the report highlighted the compound's compatibility with various functional groups, enabling the design of tailored derivatives for specific biomedical applications.

Despite these promising developments, challenges remain in the clinical translation of 3-nitrothiolane-based therapies. Issues such as bioavailability, pharmacokinetics, and potential off-target effects require further investigation. Ongoing research is focused on optimizing the compound's formulation and delivery mechanisms to overcome these hurdles. For example, nanoparticle-based delivery systems are being explored to enhance the targeted release of 3-nitrothiolane in diseased tissues, as reported in a recent *Advanced Drug Delivery Reviews* article (2024).

In conclusion, 3-nitrothiolane (1538086-03-1) represents a compelling area of research with broad implications for drug discovery and development. Its dual functionality as a NO donor and a chemosensitizing agent, coupled with advances in synthetic chemistry, positions it as a versatile tool for addressing unmet medical needs. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications, ensuring that the full therapeutic potential of this compound is realized.

1538086-03-1 (3-nitrothiolane) Related Products

- 38089-02-0(3'-Methoxy-[1,1'-biphenyl]-2-amine)

- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)

- 578754-60-6(2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)

- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)

- 253801-18-2(Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate)

- 77184-98-6(1-Fluoro-3-phenyl-2-propylamineHydrochloride)

- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)

- 1416713-53-5(6-bromo-1-cyclopropyl-1H-1,3-benzodiazole)

- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)

- 2171709-52-5(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,3-thiazolidine-4-carboxylic acid)